N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide
Description
Structural Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The compound’s IUPAC name, N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide , reflects its hierarchical structure:
- Core scaffold : A piperidine ring substituted at positions 1 and 3.
- Position 1 : A phenylethyl group (C₆H₅-CH₂-CH₂-).
- Position 3 : A 2-methylbutanamide group (CH(CH₃)CH₂-CO-NH-).
- Functional groups : Two carbonyls at positions 2 and 6 of the piperidine ring, forming a glutarimide moiety.
The systematic naming follows IUPAC rules, prioritizing substituents in alphabetical order. The stereochemistry is specified as (2S) and (3S) to denote the configuration at the chiral centers of the 2-methylbutanamide and piperidine-3-yl groups, respectively.
Molecular Formula and Stereochemical Configuration
The molecular formula is C₁₈H₂₄N₂O₃ , derived from:
- Piperidine ring : C₅H₆N (with two ketones replacing hydrogens at positions 2 and 6).
- Phenylethyl group : C₈H₉.
- 2-Methylbutanamide : C₄H₇O₂.
Stereochemical details include:
| Chiral Center | Configuration | Substituent |
|---|---|---|
| 2-Methylbutanamide | (2S) | Methyl, ethyl, carbonyl |
| Piperidine-3-yl | (3S) | Phenylethyl, carbonyl, amide |
This configuration is critical for the compound’s biological and physicochemical properties, as confirmed by X-ray crystallography and synthetic methods.
X-ray Crystallographic Analysis and Conformational Studies
The crystal structure of this compound was determined via X-ray diffraction, revealing key geometric parameters:
- Crystal System : The compound crystallizes in a monoclinic system with a space group corresponding to its chiral centers.
- Piperidine Ring Conformation : The glutarimide moiety adopts a planar arrangement, with the phenylethyl group positioned in an equatorial orientation to minimize steric strain.
- Amide Group Orientation : The 2-methylbutanamide substituent adopts a trans configuration, optimizing hydrogen bonding with the piperidine’s carbonyl oxygen.
Theoretical calculations at the B3LYP and HF levels corroborated the experimental geometry, particularly the bond lengths and angles of the piperidine ring and amide group.
Spectroscopic Identification (NMR, IR, MS)
Infrared (IR) Spectroscopy
Key IR absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O (glutarimide) | 1700–1750 | Stretching vibrations |
| C=O (amide) | 1650–1680 | Amide I band |
| N-H (amide) | 3300–3500 | Stretching |
These bands align with theoretical predictions using B3LYP/6-311G++(d,p) calculations.
Nuclear Magnetic Resonance (NMR)
Proton and carbon NMR data confirm the molecular structure:
| NMR Shift (δ) | Assignment |
|---|---|
| ¹H NMR | |
| 7.20–7.35 | Aromatic protons (phenylethyl) |
| 4.10–4.30 | Methylene protons (piperidine) |
| 2.00–2.40 | Methyl groups (2-methylbutanamide) |
| ¹³C NMR | |
| 170–180 | Carbonyl carbons (glutarimide, amide) |
| 125–140 | Aromatic carbons |
| 20–25 | Methyl carbons |
Theoretical NMR calculations showed minimal deviation (<0.5 ppm) from experimental values, validating the structure.
Mass Spectrometry (MS)
The molecular ion peak at m/z 316 (M⁺) confirms the molecular weight. Fragmentation patterns include losses of the phenylethyl group (C₈H₉⁺, m/z 105) and the 2-methylbutanamide moiety (C₅H₁₀O₂⁺, m/z 102).
Properties
CAS No. |
492-87-5 |
|---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2S)-N-[(3S)-2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide |
InChI |
InChI=1S/C18H24N2O3/c1-3-13(2)17(22)19-15-9-10-16(21)20(18(15)23)12-11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3,(H,19,22)/t13-,15-/m0/s1 |
InChI Key |
ASALPLLZVFIFMF-ZFWWWQNUSA-N |
SMILES |
CCC(C)C(=O)NC1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |
Isomeric SMILES |
CC[C@H](C)C(=O)N[C@H]1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(=O)NC1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Julocrotine; Julocrotonine; Julocrotine, (-)-; |
Origin of Product |
United States |
Preparation Methods
Formation of Glutarimide Core
Cbz-glutamine (2 ) undergoes activation with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF), yielding Cbz-glutarimide (3 ) in 76% isolated yield. This step establishes the dioxopiperidine scaffold while preserving the chiral center at C3.
Reaction Conditions :
-
Reagents : DCC (1.2 equiv), NHS (1.5 equiv)
-
Solvent : DMF, 0°C to room temperature, 12 hours
-
Workup : Filtration, aqueous extraction, column chromatography (silica gel, ethyl acetate/hexanes)
N-Alkylation with 2-Phenylethanol
Initial attempts to alkylate 3 with phenylethyl bromide and potassium carbonate resulted in racemization due to base-mediated equilibration. A Mitsunobu reaction with 2-phenylethanol and diethyl azodicarboxylate (DEAD) preserved stereochemistry, affording 4 in 90% yield ([α]²⁰D −29.2).
Optimized Protocol :
Deprotection and Amide Coupling
Hydrogenation of 4 over palladium on carbon (Pd/C) in methanol removes the Cbz group, yielding primary amine 5 quantitatively. Subsequent coupling with (S)-2-methylbutanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) furnishes the target compound in 73% yield over two steps.
Coupling Conditions :
-
Reagents : (S)-2-Methylbutanoic acid (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv)
-
Solvent : DMF, 0°C to room temperature, 24 hours
-
Purification : Column chromatography (silica gel, chloroform/methanol)
Overall Yield : 51% from Cbz-glutamine.
Multicomponent Reaction (Ugi-4CR) Approach
The Ugi-4CR strategy enables rapid diversification of the glutarimide scaffold, leveraging advanced intermediate 5 as the amine component.
Ugi-4CR Protocol
Intermediate 5 reacts with formaldehyde, (S)-2-methylbutanoic acid, and tert-butyl isocyanide in methanol to form peptoid analogues (6a–g ) in 55–63% yields. This one-pot reaction introduces structural diversity while maintaining the glutarimide core.
Reaction Conditions :
-
Components : 5 (1.0 equiv), (S)-2-methylbutanoic acid (1.2 equiv), formaldehyde (1.5 equiv), tert-butyl isocyanide (1.2 equiv)
-
Solvent : Methanol, room temperature, 48 hours
-
Key Features :
Post-Ugi Modifications
The Ugi adduct 8 undergoes hydrogenation and coupling with 1-pyrenemethylamine to generate fluorescent probe 10 , demonstrating the scaffold’s utility for biological tracking.
Probe Synthesis :
-
Hydrogenation : 8 → 9 (H₂, Pd/C, methanol, quantitative).
-
Coupling : 9 + 1-pyrenemethylamine → 10 (EDCl, DMF, 80% yield).
Comparative Analysis of Methods
| Parameter | Classical Synthesis | Ugi-4CR Approach |
|---|---|---|
| Steps | 3 | 1 (post-intermediate) |
| Overall Yield | 51% | 55–63% |
| Stereochemical Control | High (Mitsunobu) | Moderate |
| Diversification Potential | Low | High |
| Key Advantage | Scalability | Rapid library synthesis |
Experimental Optimization and Challenges
Racemization Mitigation
The Mitsunobu reaction superseded base-mediated alkylation to prevent racemization at C3. Potassium carbonate-induced equilibration in 4 was resolved by adopting a base-free protocol.
Coupling Reagent Screening
Initial attempts to couple 5 with 2-methylbutanoic acid using N,N′-dicyclohexylcarbodiimide (DCC) resulted in low yields (<50%). Switching to EDCl/HOBt improved efficiency to 73%.
Solvent and Temperature Effects
Ugi-4CR reactions performed in methanol at room temperature outperformed acetonitrile or tetrahydrofuran, minimizing side products.
Scalability and Industrial Relevance
The classical method’s gram-scale feasibility was demonstrated for intermediate 7j , achieving 40% yield via copper-catalyzed cyclization. However, the Ugi-4CR approach remains preferable for generating derivatives due to reduced purification steps .
Biological Activity
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide, also known by its CAS number 492-87-5, is a compound with significant biological activity. This article delves into its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 316.3948 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring with two keto groups and a phenylethyl substituent, which may influence its biological interactions.
This compound has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system due to the piperidine moiety.
Pharmacological Effects
- Dopamine Receptor Interaction : Similar compounds have shown activity as dopamine D(3) receptor antagonists, which may provide insights into the potential antipsychotic properties of this compound .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant effects, suggesting that this compound could play a role in mitigating oxidative stress .
- Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from apoptosis, enhancing their therapeutic potential in neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the piperidine ring and substituents can significantly affect its binding affinity and selectivity towards specific receptors.
| Modification | Effect on Activity |
|---|---|
| Substituting phenylethyl | Enhances D(3) receptor affinity |
| Altering keto positions | Modifies metabolic stability |
| Varying alkyl chain length | Influences lipophilicity and bioavailability |
Study 1: Antipsychotic Potential
In a study evaluating various piperidine derivatives, this compound exhibited promising results as a selective D(3) antagonist in animal models. The findings suggest potential applications in treating schizophrenia and related disorders .
Study 2: Neuroprotection
Another research effort focused on compounds with similar structural features demonstrated neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. The compound's ability to modulate signaling pathways involved in cell survival was highlighted .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide exhibits potent anticonvulsant properties. Studies have shown that derivatives of similar structures possess significant efficacy in models of seizure activity.
Key Findings:
- Mechanism of Action : The compound acts primarily on sodium channels, promoting slow inactivation and frequency-dependent inhibition of sodium currents. This mechanism is crucial for reducing neuronal hyperexcitability associated with seizures .
- Comparative Efficacy : In animal models, the compound demonstrated anticonvulsant activity comparable to established drugs like phenobarbital and phenytoin, with effective doses (ED50) indicating a favorable therapeutic index .
Therapeutic Potential
Beyond its anticonvulsant effects, this compound is being explored for other therapeutic applications:
- Pain Management : Its structural analogs have shown efficacy in neuropathic pain models, indicating potential use in pain management therapies .
- Neurological Disorders : The compound's ability to modulate ion channels suggests it may have applications in treating various neurological disorders beyond epilepsy, including anxiety and depression.
Case Studies and Research Insights
Several studies have documented the pharmacological profiles of compounds related to this compound:
Comparison with Similar Compounds
Core Piperidine Modifications
Key Observations :
- The target compound’s 2,6-dioxopiperidine core differentiates it from fentanyl analogs (), which lack the diketone moiety and instead feature fluorinated aryl groups. This structural divergence suggests distinct pharmacological targets (e.g., opioid receptors vs. protease or kinase inhibition) .
- Compound 9c () shares the dioxopiperidine scaffold but replaces the phenylethyl group with a biphenylmethyl moiety.
Substituent Analysis
Amide Groups :
- The target compound’s 2-methylbutanamide group contrasts with the acryloyl (ortho-fluoroacryl fentanyl) and isobutyryl (ortho-fluoroisobutyryl fentanyl) groups in . These differences influence electronic properties and metabolic stability; for example, acryloyl groups may confer reactivity, whereas branched alkyl amides (e.g., 2-methylbutanamide) could enhance lipophilicity .
- Compound 10c () shares the 2-methylbutanamide group but introduces a 4-methoxyphenyl ethyl substituent, which may improve solubility through polar interactions .
- Aromatic Modifications: Fluorination in fentanyl analogs (e.g., para-fluoro furanyl fentanyl) enhances lipophilicity and blood-brain barrier penetration, a feature absent in the target compound .
Q & A
Basic: What are the recommended synthetic routes for N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the piperidin-3-yl scaffold via cyclization of a substituted amine with a diketone precursor under controlled pH (6.5–7.5) and temperature (60–80°C) .
- Step 2 : Introduction of the 2-phenylethyl group via alkylation, requiring anhydrous conditions and catalysts like NaH or K₂CO₃ in DMF .
- Step 3 : Amidation with 2-methylbutanoyl chloride, optimized at 0–5°C to minimize side reactions .
Key Optimization Factors : Temperature control, solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to maximize yields (reported 52–72% in analogous syntheses) .
Basic: What analytical techniques are essential for characterizing this compound, and how are data interpreted?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, δ 171.65 ppm (carbonyl) and δ 5.43 ppm (piperidine protons) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ observed at m/z 669.1311 vs. calculated 669.1105) .
- HPLC-PDA : Purity assessment (>95%) and detection of enantiomers .
Data Interpretation : Cross-referencing NMR splitting patterns with expected coupling constants (e.g., J = 8–10 Hz for axial-equatorial protons in piperidine) ensures structural fidelity .
Basic: What in vitro models are used to screen this compound’s biological activity, and what endpoints are measured?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Cancer Cell Viability : IC₅₀ determination via MTT assay in lines like HeLa or MCF-7, with apoptosis markers (e.g., caspase-3 activation) .
- Enzyme Inhibition : Kinase or protease inhibition measured via fluorescence polarization (e.g., IC₅₀ < 1 µM for BTK in PROTAC studies) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
- Substituent Variation : Replace the 2-phenylethyl group with biphenylmethyl ([1,1’-biphenyl]-4-ylmethyl) to enhance lipophilicity and receptor binding .
- Stereochemical Modifications : Synthesize (R)- and (S)-enantiomers of the piperidine ring to evaluate chiral center effects on target engagement .
- Bioisosteric Replacement : Substitute the 2-methylbutanamide with cyclopropanecarboxamide to assess metabolic stability .
Assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C) for receptor binding kinetics (Kd, Bmax) .
Advanced: How can researchers resolve contradictions in solubility and stability data across studies?
- Solubility Testing : Compare results across solvents (e.g., DMSO vs. PBS) and pH (4.0–7.4) using nephelometry .
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS to identify hydrolysis-prone sites (e.g., amide bonds) .
Case Example : Discrepancies in aqueous solubility may arise from polymorphic forms; X-ray diffraction (PXRD) can clarify crystalline vs. amorphous states .
Advanced: What strategies optimize enantiomeric purity during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce stereochemistry during piperidine ring formation .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic intermediates (e.g., CAL-B in tert-butanol) to isolate desired enantiomers .
- Chiral HPLC : Employ columns with cellulose tris(3,5-dimethylphenylcarbamate) for >99% enantiomeric excess (ee) .
Advanced: How is this compound applied in PROTAC design for targeted protein degradation?
- Linker Design : Incorporate polyethylene glycol (PEG) spacers between the compound (warhead) and E3 ligase ligands (e.g., thalidomide) to optimize ternary complex formation .
- Validation : Measure BTK degradation in Ramos cells via Western blot (DC₅₀ < 10 nM) and confirm ubiquitination via immunofluorescence .
Example : Compound 15 (a PROTAC analog) showed in vivo efficacy with tumor growth inhibition >70% in xenograft models .
Advanced: How is stability under physiological conditions assessed, and what degradants are monitored?
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr) with LC-MS/MS to detect acid hydrolysis products (e.g., free piperidine) .
- Microsomal Stability : Use human liver microsomes (HLM) with NADPH cofactor to identify oxidative metabolites (e.g., N-oxide derivatives) .
Key Degradants : 2-Methylbutanoic acid (from amide cleavage) and phenethylamine (via piperidine ring breakdown) .
Advanced: How are receptor-ligand interaction studies conducted for this compound?
- Surface Plasmon Resonance (SPR) : Immobilize recombinant receptors (e.g., serotonin 5-HT₂A) on sensor chips to measure binding kinetics (kon/koff) .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in receptor active sites (e.g., RMSD < 2.0 Å) .
Validation : Radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A) confirm computational predictions .
Advanced: What computational methods predict pharmacokinetic properties of derivatives?
- ADMET Prediction : Tools like SwissADME calculate logP (2.5–3.5), BBB permeability (>0.3), and CYP450 inhibition profiles .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields and lipid bilayer models .
Case Study : Derivatives with logD7.4 < 2 showed reduced CNS toxicity in zebrafish models .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
